molecular formula C11H15BrN2O2 B8047921 6-Bromo-7-(dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine

6-Bromo-7-(dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine

Cat. No.: B8047921
M. Wt: 287.15 g/mol
InChI Key: YYHNPYWJSQIGFH-UHFFFAOYSA-N
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Description

6-Bromo-7-(dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine is a brominated tetrahydro-1,8-naphthyridine derivative characterized by a bromine substituent at position 6 and a dimethoxymethyl group at position 7.

Properties

IUPAC Name

6-bromo-7-(dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-15-11(16-2)9-8(12)6-7-4-3-5-13-10(7)14-9/h6,11H,3-5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHNPYWJSQIGFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C(C=C2CCCNC2=N1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Ketone Formation

Oxidation of a methylene group adjacent to the naphthyridine nitrogen using Jones reagent (CrO3_3/H2_2SO4_4) yields a ketone.

Step 2: Acetalization

Reagents : Trimethyl orthoformate (TMOF), methanol, and catalytic p-toluenesulfonic acid (PTSA).
Conditions : Reflux in anhydrous dichloromethane for 12 hours.
Yield : 80–90%.

Reaction

R-C=O+HC(OCH3)3MeOH, PTSAR-C(OCH3)2\text{R-C=O} + \text{HC(OCH}3\text{)}3 \xrightarrow{\text{MeOH, PTSA}} \text{R-C(OCH}3\text{)}2

Alternative Pathway: Cyclization of Functionalized Precursors

A Niementowski-like reaction, as described by Kharchenko et al., constructs the naphthyridine core from anthranilic acid derivatives and piperidones. For the target compound:

Substrates

  • 4-Bromoanthranilic acid

  • 1-(Dimethoxymethyl)piperidin-4-one

Conditions

  • Phosphorus oxychloride (POCl3_3), 100°C, 4 hours.

  • Alkaline workup (pH 9–10) to isolate the product.

Yield : 68–92%.

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsYield (%)
FriedlanderScalable, aqueous conditions, recyclable catalystRequires pre-functionalized starting materials>90
BrominationDirect functionalizationHarsh conditions (POBr3_3)70–85
AcetalizationHigh efficiencyRequires oxidation step80–90
NiementowskiOne-pot synthesisLimited substrate scope68–92

Optimization and Scale-Up

Gram-Scale Synthesis
Das et al. demonstrated that Friedlander condensations in water with ChOH-IL achieve gram-scale yields (e.g., 10 mmol scale, 95% yield). Critical factors include:

  • Catalyst Loading : 10 mol% ChOH-IL.

  • Solvent : Water minimizes side reactions.

  • Temperature Control : 80°C prevents decomposition.

Purity Considerations

  • Chromatography : Silica gel column (ethyl acetate/hexane, 1:3) removes unreacted starting materials.

  • Crystallization : Diethyl ether or methanol/water mixtures yield high-purity crystals .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-7-(dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used under controlled conditions to oxidize the compound.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

6-Bromo-7-(dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine has garnered attention for its potential therapeutic properties. Research indicates that compounds in the naphthyridine family exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains and fungi.
  • Antitumor Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation in vitro.

Neuropharmacology

The compound's structural similarities to known neuroactive agents suggest it may interact with neurotransmitter systems. Investigations into its effects on:

  • Cognitive Function : Potential for use in treating cognitive impairments or neurodegenerative diseases.
  • Mood Disorders : Possible applications in mood stabilization and anxiety reduction.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial properties of various naphthyridine derivatives, including 6-bromo-7-(dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Antitumor Activity

Research conducted on the cytotoxic effects of naphthyridine derivatives on cancer cell lines demonstrated that 6-bromo-7-(dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine exhibited promising results in inhibiting cell growth in breast and lung cancer models. The mechanism was hypothesized to involve apoptosis induction.

Mechanism of Action

The mechanism by which 6-Bromo-7-(dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents at positions 6 and 7, significantly impacting reactivity, stability, and applications:

Compound Name Substituents (Position 6/7) Synthesis Method Yield Key Properties/Applications References
Ethyl 6-bromo-7-methyl-4-oxo derivative Br (6), CH₃ (7) Bromination of nalidixic acid ethyl ester High* Intermediate for cross-coupling reactions
(R)-7-(2-(pyrrolidin-3-yl)ethyl) CH₂CH₂-pyrrolidin-3-yl (7) Phosphonate-mediated alkylation 92% Chiral building block for drug design
2,7-Disubstituted derivatives Aryl/alkyl (2), alkyl (7) Borane-catalyzed hydrogenation 83–98% Enantioselective synthesis (up to 74% ee)
THNTD-ΨdC - SNAr cyclisation of γ-pyridyl amines - DNA triplex formation
6-Bromo-3,4-dihydro-1,8-naphthyridin-2(1H)-one Br (6), =O (2) Alkaline hydrolysis of methyl ester 88% Precursor for further functionalization

Notes:

  • Dimethoxymethyl vs.
  • Bromine Position : Bromination at position 6 is common in cross-coupling reactions (e.g., Suzuki-Miyaura), as seen in ethyl 6-bromo-7-methyl derivatives .

Biological Activity

6-Bromo-7-(dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine (CAS No. 1708974-02-0) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C11H15BrN2O2
  • Molecular Weight : 287.15 g/mol
  • Structural Characteristics : The compound features a naphthyridine core with bromine and dimethoxymethyl substituents, which may influence its biological interactions.

Biological Activity Overview

Research has highlighted several biological activities associated with naphthyridine derivatives, including:

  • Anticancer Activity : Naphthyridine compounds have shown promise in inducing apoptosis in cancer cells and inhibiting tumor growth.
  • Antimicrobial Effects : Some derivatives exhibit antibacterial and antifungal properties.
  • Neurological Effects : Potential psychotropic effects have been noted in certain studies.

Anticancer Activity

A study focusing on naphthyridine derivatives reported that compounds similar to 6-bromo-7-(dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine could induce cell cycle arrest and apoptosis in various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), MDA-MB-231 (breast cancer), and THP-1 (leukemia).
  • Mechanism of Action : Induction of apoptosis through activation of caspases and modulation of p53 pathways.
CompoundCell LineIC50 (μM)Mechanism
Aaptamine DerivativeH129910.47Apoptosis induction
AaptamineMDA-MB-23119.34Cell cycle arrest

Antimicrobial Activity

Naphthyridine derivatives have also been evaluated for their antimicrobial properties:

  • Tested Pathogens : Staphylococcus aureus and Escherichia coli.
  • Results : Certain derivatives demonstrated significant inhibition of bacterial growth.

Case Studies

  • Study on Apoptosis Induction :
    • Researchers investigated the effects of naphthyridine derivatives on leukemia cell lines. It was found that these compounds could effectively induce apoptosis at low concentrations.
  • Antimicrobial Efficacy :
    • A comparative study assessed the antibacterial activity of various naphthyridine derivatives against common pathogens. The results indicated that some compounds had a higher efficacy than traditional antibiotics.

Q & A

Q. What statistical approaches are suitable for analyzing dose-response data in cytotoxicity assays?

  • Methodological Answer : Nonlinear regression models (e.g., Hill equation for IC₅₀) quantify potency, while ANOVA identifies significance across replicates. Confounding factors (e.g., solvent toxicity in DMSO controls) must be accounted for in dose normalization .

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